molecular formula C12H17BO2 B8369196 (5,6,7,8-Tetrahydro-5,5-dimethylnaphth-2-yl)boronic acid

(5,6,7,8-Tetrahydro-5,5-dimethylnaphth-2-yl)boronic acid

Cat. No.: B8369196
M. Wt: 204.08 g/mol
InChI Key: ICEYITRJZFKDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6,7,8-Tetrahydro-5,5-dimethylnaphth-2-yl)boronic acid is a useful research compound. Its molecular formula is C12H17BO2 and its molecular weight is 204.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)boronic acid

InChI

InChI=1S/C12H17BO2/c1-12(2)7-3-4-9-8-10(13(14)15)5-6-11(9)12/h5-6,8,14-15H,3-4,7H2,1-2H3

InChI Key

ICEYITRJZFKDPU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(CCC2)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (-78° C.) solution of 2.02 g (8.4 mmol) of 6-bromo-1,2,3,4-tetrahydro-1,1-dimethylnaphthalene in 11.0 mL of toluene, was added 4.6 g (6.8 mL, 10.9 mmol, 1.6M in hexane) of n-BuLi. The resulting solution was stirred at -78° C. for 45 min. and then 2.40 g (3.0 mL, 12.7 mmol) of triisopropylborate was dropwise added and the reaction stirred at room temperature for 12 h. The reaction was then diluted with 10% HCl, and extracted with ether (2×). The combined organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give an oil. Recrystallization from hexane afforded the title compound as a white solid.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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